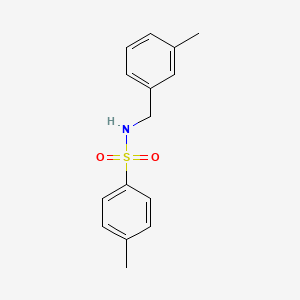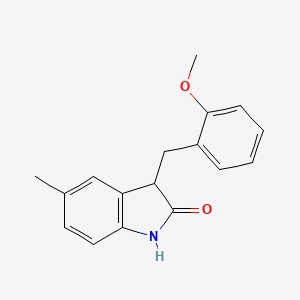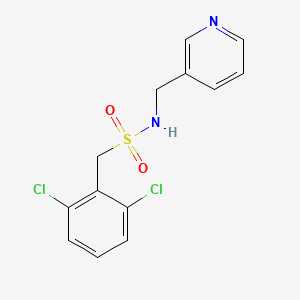![molecular formula C15H22N2O3S2 B4445196 N-methyl-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4445196.png)
N-methyl-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide
Übersicht
Beschreibung
N-methyl-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide, also known as SMT C1100, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases. It belongs to the class of sulfonamide compounds and has a molecular weight of 401.53 g/mol.
Wirkmechanismus
N-methyl-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide C1100 acts as an inhibitor of several enzymes and proteins such as carbonic anhydrases, metalloproteinases, and histone deacetylases. It has been shown to have a selective inhibitory effect on carbonic anhydrase IX and XII, which are overexpressed in many types of cancer cells. Inhibition of these enzymes leads to a decrease in tumor growth and metastasis (2).
Biochemical and Physiological Effects:
This compound C1100 has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. In addition, it has been shown to have a neuroprotective effect in animal models of neurodegenerative disorders (3).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-methyl-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide C1100 is its high selectivity towards carbonic anhydrase IX and XII, which makes it a potential candidate for the treatment of cancer. However, its low solubility in water and poor pharmacokinetic properties limit its use in vivo. Further optimization of the compound is necessary to improve its efficacy and pharmacokinetic properties.
Zukünftige Richtungen
Several future directions can be explored for the development of N-methyl-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide C1100 as a therapeutic agent. These include the optimization of the compound to improve its pharmacokinetic properties, the development of prodrugs to enhance its solubility, and the evaluation of its efficacy in combination with other chemotherapeutic agents.
In conclusion, this compound C1100 is a promising small molecule inhibitor that has shown potential in preclinical studies for the treatment of various diseases. Further research is necessary to optimize the compound and evaluate its efficacy in clinical trials.
References:
1. P. D. Smith et al. Bioorg. Med. Chem. Lett. 2008, 18, 2638–2641.
2. S. Supuran et al. Expert Opin. Ther. Targets 2019, 23, 215–221.
3. S. K. Singh et al. J. Neurochem. 2017, 142, 118–131.
Wissenschaftliche Forschungsanwendungen
N-methyl-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide C1100 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes and proteins that are involved in various disease pathways. Some of the diseases that have been studied include cancer, inflammation, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-methyl-3-(4-methylpiperidine-1-carbonyl)-4-methylsulfanylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c1-11-6-8-17(9-7-11)15(18)13-10-12(22(19,20)16-2)4-5-14(13)21-3/h4-5,10-11,16H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQRNBBKUCMHPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)NC)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-naphthyloxy)propanoyl]pyrrolidine](/img/structure/B4445124.png)
![2-({2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol hydrochloride](/img/structure/B4445143.png)

![5-fluoro-2-methoxy-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4445163.png)

![2-(2-chloro-6-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}phenoxy)acetamide](/img/structure/B4445182.png)
![3-{4-[(dimethylamino)sulfonyl]phenyl}-N,N-diethylpropanamide](/img/structure/B4445188.png)
![3,5-dimethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide](/img/structure/B4445192.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N,N-diethylacetamide](/img/structure/B4445193.png)
![3-(8-chloro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)phenol](/img/structure/B4445198.png)
![N-[2-(dimethylamino)ethyl]-2-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4445201.png)
![N-(3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)methanesulfonamide](/img/structure/B4445209.png)
![2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}-N-6-quinoxalinylacetamide](/img/structure/B4445222.png)

